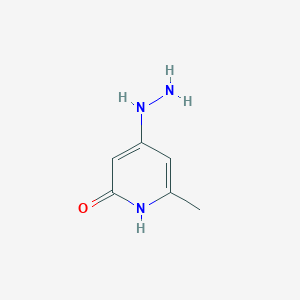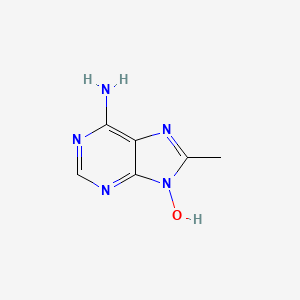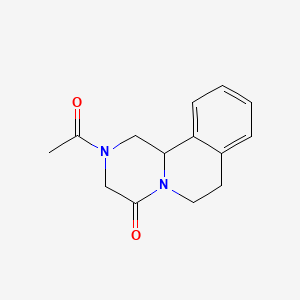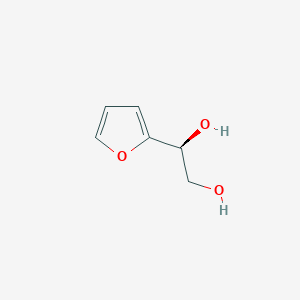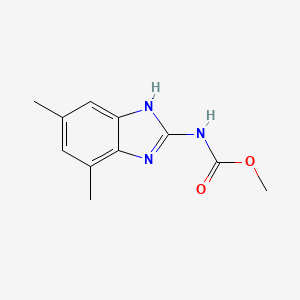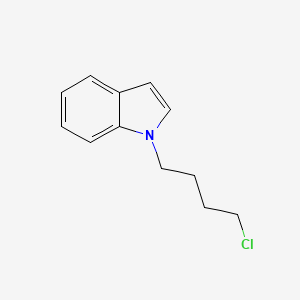
1-(4-Chlorobutyl)indole
Overview
Description
“1-(4-Chlorobutyl)indole” is a chemical compound that belongs to the class of indoles . Indoles are an important class of heterocyclic compounds that are found in many natural and synthetic compounds exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of indoles has been a central theme in organic synthesis due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The molecular formula of “1-(4-Chlorobutyl)indole” is C13H13ClN2 . The InChI code for this compound is 1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10 (8-15)7-12 (11)13/h4-5,7,9,16H,1-3,6H2 .
Scientific Research Applications
Synthesis and Functionalization of Indoles
1-(4-Chlorobutyl)indole, as a derivative of indole, is involved in diverse synthesis and functionalization processes. Indoles are crucial in the development of numerous biologically active natural and synthetic compounds. The synthesis and functionalization of indoles have been extensively researched, with established methods such as the Fisher indole synthesis, Gassman synthesis, and the Madelung cyclization. Palladium-catalyzed reactions have become significant in indole synthesis due to their wide range of functionalities, applicable to complex molecules (Cacchi & Fabrizi, 2005).
Indole Derivatives in Medicinal Chemistry
Indole derivatives, including those similar to 1-(4-Chlorobutyl)indole, are prominent in medicinal chemistry. They are found in natural and synthetic pharmaceuticals, displaying a range of biological activities like anti-tumor and anti-inflammatory effects. These activities are often linked to their interactions with DNA and proteins. For example, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide demonstrates these properties, highlighting the biomedical significance of indole derivatives (Geetha et al., 2019).
Synthesis of Indoles Through C-H Annulation
The development of efficient synthetic routes for indoles, such as the one involving triazene-directed C-H annulation, is a significant aspect of research. This method provides a general protocol for synthesizing unprotected indoles, showcasing the advancements in indole synthesis methods and their applicability in creating derivatives like 1-(4-Chlorobutyl)indole (Wang et al., 2013).
Microbial Degradation of Indole Derivatives
The microbial degradation of indole derivatives, including chloroindoles, is an important environmental aspect. Understanding the aerobic and anaerobic pathways involved in the degradation of these compounds helps in assessing their environmental impact and potential bioremediation strategies (Arora et al., 2015).
Pharmaceutical and Biological Evaluations
1-(4-Chlorobutyl)indole derivatives have been evaluated for various pharmaceutical applications,including anti-inflammatory properties. The synthesis and biological evaluation of certain indole derivatives, such as 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, demonstrate their potential as anti-inflammatory agents. These compounds are synthesized through a series of reactions involving chloroacetylchloride and indole, showcasing their relevance in pharmaceutical research (Rehman et al., 2022).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of indole derivatives, including those similar to 1-(4-Chlorobutyl)indole, plays a critical role in understanding their chemical properties. Studies involving X-ray crystallography, NMR, and LC-MS techniques help in elucidating the molecular structure and potential applications of these compounds (Al-Ostoot et al., 2019).
Antimicrobial and Antifungal Activities
Indole derivatives have been researched for their antimicrobial and antifungal activities. The synthesis of novel 1H-indole derivatives and their evaluation against various microorganisms highlight their potential as therapeutic agents. These studies provide insights into the utility of indole derivatives in addressing bacterial and fungal infections (Anonymous, 2020).
Continuous Flow Process in Synthesis
The synthesis of indole derivatives, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, can be optimized through continuous flow processes. These processes offer advantages like increased yield, minimized impurity formation, and enhanced safety, demonstrating the industrial applicability and efficiency in the synthesis of indole derivatives (Karadeolian et al., 2018).
Antioxidant Properties
The antioxidant properties of indole derivatives, including alkyl-substituted ones, are significant in preventing oxidative damage in biological systems. Studies on the protective effects of these compounds against radical-induced oxidation in erythrocytes and DNA emphasize the biomedical importance of indole derivatives (Zhao & Liu, 2009).
Optimization in Drug Synthesis
Optimization techniques in the synthesis of indole derivatives are crucial for improving yield and purity in pharmaceutical applications. The optimization of the Ullmann reaction step,for instance, in the synthesis of sertindole, a drug utilizing a 5-chloro-1-(4-fluorophenyl)-indole intermediate, showcases the importance of refining synthesis methods for better reproducibility and efficiency. This optimization aids in the production of high-purity indole derivatives, essential for pharmaceutical applications (Li et al., 2011).
Enantiospecific Synthesis of Analogues
The enantiospecific synthesis of indole derivatives, such as mitosene analogues related to FR 900482 and FR 66979, illustrates the application of indoles in developing compounds with potential therapeutic properties. This approach involves multiple steps, including acid-catalyzed indole formation, showcasing the complexity and precision required in synthesizing specific indole derivatives (Utsunomiya et al., 1995).
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions, such as the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline, demonstrate the advancements in the synthesis of complex indole structures. These methods allow for the efficient and selective synthesis of indole derivatives, underlining their importance in organic chemistry and drug development (Yamaguchi & Manabe, 2014).
Biomedical Importance
The biomedical importance of indoles, including their derivatives, is significant in drug discovery and analysis. Indole structures play a crucial role in developing new drugs with diverse pharmacological activities, underscoring their relevance in medical and pharmaceutical research (Kaushik et al., 2013).
Computational Study and Pharmacological Activity
Computational studies on indole derivatives, such as 1-(1H-indol-1-yl)ethanone compounds, provide insights into their interaction with enzymes like COX-2. These studies, combined with in-vivo analysis of analgesic and anti-inflammatory activities, highlight the potential of indole derivatives in developing new therapeutic agents (Kumar et al., 2022).
Mechanism of Action
The mechanism of action of indole-based compounds can vary widely depending on the specific compound and its biological target. For example, indole-based anti-cancer treatments may work through mechanisms such as protein kinase inhibition, histone deacetylase inhibition, DNA topoisomerase inhibition, and tubulin inhibition .
Safety and Hazards
The safety data sheet for a similar compound, “3-(4-Chlorobutyl)-1H-indole-5-carbonitrile”, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Indole is also valuable for flavor and fragrance applications, for example, in the food industry or perfumery . Future research may focus on developing new synthetic routes for indole derivatives that are more suitable for industrial production .
properties
IUPAC Name |
1-(4-chlorobutyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJGZIIKWAHAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491945 | |
| Record name | 1-(4-Chlorobutyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobutyl)indole | |
CAS RN |
61205-54-7 | |
| Record name | 1-(4-Chlorobutyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

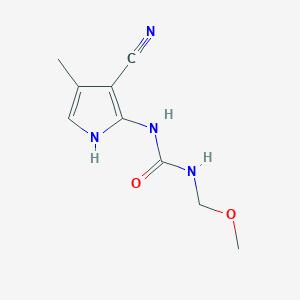

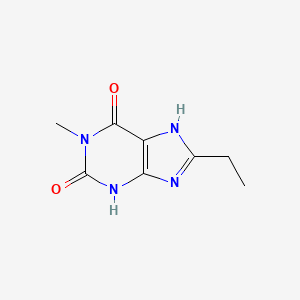
![4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B3354783.png)
![6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3354788.png)
![Thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B3354800.png)
![2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl-](/img/structure/B3354802.png)
![3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B3354807.png)
